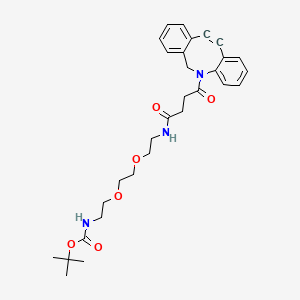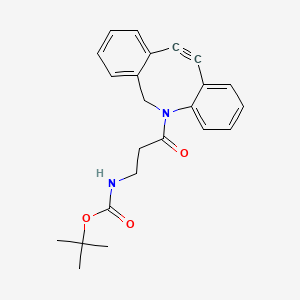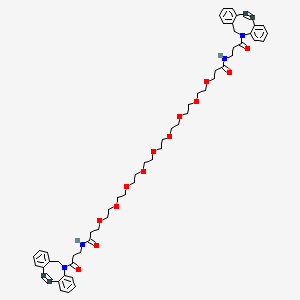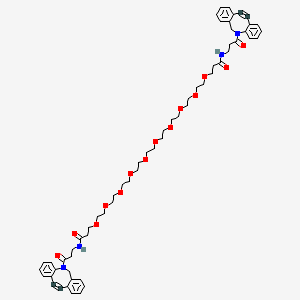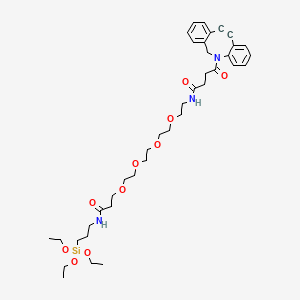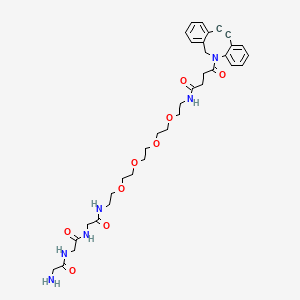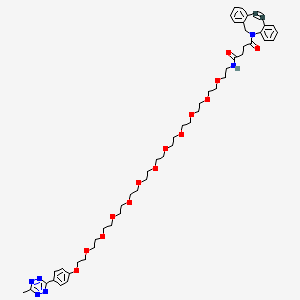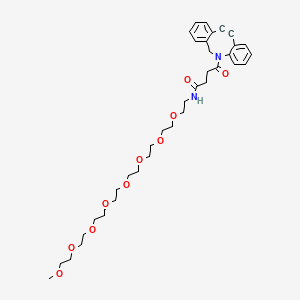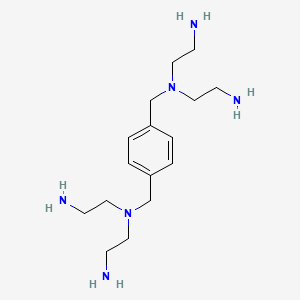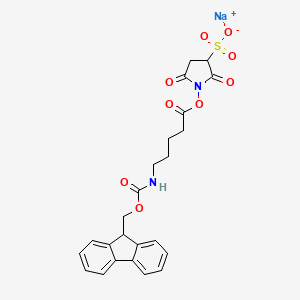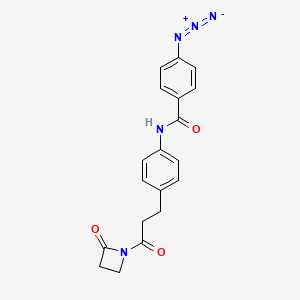
AZD-CO-C2-Ph-amido-Ph-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD-CO-C2-Ph-amido-Ph-azide: is an alkyl chain-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups . It can also participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AZD-CO-C2-Ph-amido-Ph-azide involves the incorporation of an azide group into an alkyl chain-based structure. The azide group is introduced through a nucleophilic substitution reaction, where a suitable leaving group (such as a halide) is replaced by an azide ion (N₃⁻). The reaction typically occurs under mild conditions, using solvents like dimethylformamide or acetonitrile .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group of AZD-CO-C2-Ph-amido-Ph-azide with an alkyne group in the presence of a copper catalyst
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of the azide group with strained alkynes like dibenzocyclooctyne or bicyclononyne
Common Reagents and Conditions:
Copper-Catalyzed Reactions: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as the catalyst and reducing agent, respectively
Strain-Promoted Reactions: No catalyst is required, and the reaction can proceed under physiological conditions
Major Products:
Triazole Derivatives: Formed from CuAAC reactions
Cycloaddition Products: Formed from SPAAC reactions
Scientific Research Applications
Chemistry: AZD-CO-C2-Ph-amido-Ph-azide is widely used in the synthesis of PROTACs, which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system . This compound serves as a linker, connecting the ligand for an E3 ubiquitin ligase to the ligand for the target protein .
Biology and Medicine: In biological and medical research, this compound is used to develop targeted therapies for various diseases, including cancer . PROTACs synthesized using this compound can selectively degrade disease-causing proteins, offering a promising approach for drug development .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents . Its role in click chemistry makes it valuable for the rapid and efficient synthesis of complex molecules .
Mechanism of Action
AZD-CO-C2-Ph-amido-Ph-azide functions as a linker in PROTACs, facilitating the degradation of target proteins through the ubiquitin-proteasome system . The azide group allows it to undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules . This enables the conjugation of the E3 ubiquitin ligase ligand to the target protein ligand, leading to the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
AZD-CO-C2-Ph-amido-Ph-alkyne: Another PROTAC linker with an alkyne group instead of an azide group
AZD-CO-C2-Ph-amido-Ph-amine: A PROTAC linker with an amine group
Uniqueness: AZD-CO-C2-Ph-amido-Ph-azide is unique due to its azide group, which allows it to participate in both copper-catalyzed and strain-promoted cycloaddition reactions . This versatility makes it a valuable tool in the synthesis of PROTACs and other complex molecules .
Properties
IUPAC Name |
4-azido-N-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c20-23-22-16-8-4-14(5-9-16)19(27)21-15-6-1-13(2-7-15)3-10-17(25)24-12-11-18(24)26/h1-2,4-9H,3,10-12H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNPLPRYBYXYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
